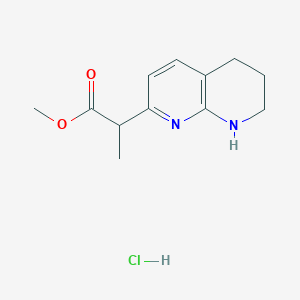

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride

Description

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is a synthetic compound with a naphthyridine core structure. Naphthyridine derivatives are heterocyclic aromatic compounds with applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators. This compound features a bicyclic nitrogen-containing scaffold (tetrahydro-1,8-naphthyridine) esterified with a propanoic acid methyl group and formulated as a hydrochloride salt to enhance solubility and bioavailability.

Properties

Molecular Formula |

C12H17ClN2O2 |

|---|---|

Molecular Weight |

256.73 g/mol |

IUPAC Name |

methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-8(12(15)16-2)10-6-5-9-4-3-7-13-11(9)14-10;/h5-6,8H,3-4,7H2,1-2H3,(H,13,14);1H |

InChI Key |

OAVHFONWBPFOSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=C(CCCN2)C=C1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Heck Reaction-Based Cyclization

The tetrahydronaphthyridine scaffold is often constructed via palladium-catalyzed Heck reactions. A representative approach involves:

Hydrogenation of Aromatic Naphthyridines

Aromatic 1,8-naphthyridines are reduced to their tetrahydro counterparts using transfer hydrogenation:

-

Catalyst : Chloro(-cymene)ruthenium(II) complexes with chiral ligands (e.g., ()--(isobutanesulfonyl)-1,2-diphenylethylenediamine).

-

Yield : 89.1% with 82.7% enantiomeric excess (ee) for chiral derivatives.

Introduction of the Propanoate Side Chain

Alkylation via Nucleophilic Substitution

The propanoate moiety is introduced through alkylation of the naphthyridine nitrogen:

Coupling Reactions

Alternative methods employ peptide coupling reagents:

-

Activation : EDCI/HOBt-mediated coupling of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid with methyl 2-aminopropanoate.

-

Solvent : DMF with DIPEA as base, 16 hours at room temperature.

Esterification and Salt Formation

Methyl Ester Synthesis

The carboxylic acid intermediate is esterified using methanol and thionyl chloride:

Hydrochloride Salt Preparation

The free base is converted to the hydrochloride salt via acid treatment:

-

Acid Source : Concentrated HCl in methanol or ethyl acetate.

-

Crystallization : Salt formation occurs at 0°C, followed by filtration and drying under vacuum.

Optimized Multi-Step Synthesis

A consolidated route from recent patents and journals involves:

-

Cyclization : Pd-catalyzed Heck reaction of 2-chloronicotinoyl chloride with ethylene.

-

Reduction : Enantioselective transfer hydrogenation to yield the tetrahydro core.

-

Alkylation : Methyl acrylate addition under basic conditions.

Overall Yield : 25% over six steps, avoiding chromatographic purification.

Analytical Data and Characterization

-

¹H NMR (DMSO-d₆): δ 7.59 (d, J = 8.5 Hz, 1H), 4.29 (s, 1H), 3.79 (s, 3H), 2.58–2.75 (m, 2H), 1.62 (d, J = 7.3 Hz, 3H).

Comparative Analysis of Methods

Challenges and Solutions

-

Aromatization Byproducts : Controlled by conducting reactions under inert atmosphere and using antioxidants like BHT.

-

Enantiomeric Purity : Enhanced via chiral ligands in hydrogenation (e.g., ()-DPEN).

-

Solvent Choice : DMF and THF favored for solubility, but replaced with ethanol in final steps for easier isolation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride has the molecular formula and a molecular weight of approximately 242.74 g/mol. The compound features a naphthyridine moiety which is known for its diverse biological activities. This structure plays a crucial role in its interaction with biological systems and its subsequent therapeutic effects .

Biological Activities

Research indicates that compounds related to 5,6,7,8-tetrahydro-1,8-naphthyridine exhibit a wide range of biological activities. Some notable applications include:

- Antimicrobial Activity : Compounds derived from naphthyridine have shown significant antimicrobial properties against various pathogens .

- Anti-inflammatory Effects : Studies have demonstrated the potential of naphthyridine derivatives in reducing inflammation, making them candidates for treating inflammatory diseases .

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Neurological Applications : Given the structural similarities to other compounds used in treating neurological disorders (e.g., Alzheimer's disease), there is potential for this compound in cognitive enhancement therapies .

Anticancer Research

A review conducted by Ahmed et al. highlights the anticancer potential of 1,8-naphthyridine derivatives. The study discusses various synthetic approaches and their corresponding biological evaluations. For instance, certain derivatives have been shown to act as topoisomerase inhibitors and induce apoptosis in cancer cells .

Neurological Studies

In another study focusing on phosphodiesterase inhibitors for Alzheimer's treatment, researchers explored compounds structurally related to naphthyridines. These compounds exhibited improved solubility and efficacy in preclinical models of Alzheimer's disease, suggesting that methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride could serve a similar role in enhancing cognitive function .

Mechanism of Action

The mechanism of action of Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s naphthyridine core allows it to bind to various biological targets, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and pharmacologically active compounds with overlapping biological activities, such as enzyme inhibition or analgesic effects.

Structural and Functional Analogues

Key Observations:

- Structural Diversity : The target compound’s naphthyridine core is distinct from the sesquiterpenes and chromones isolated from Aquilaria species. Its synthetic origin contrasts with plant-derived analogs, which often feature oxygenated or polycyclic frameworks.

- Bioactivity: While methyl crassnaate and chromones exhibit α-glucosidase inhibition , the naphthyridine derivative’s activity remains uncharacterized in the provided evidence.

Pharmacological Comparison

Key Observations:

- Therapeutic Overlap : Aquilaria extracts and Cinnamomum camphora share analgesic and antitussive effects , but the naphthyridine compound’s pharmacological profile is undefined in the evidence.

- Enzyme Specificity : Sesquiterpenes like crassnaic acid A show acetylcholinesterase inhibition , whereas chromones target α-glucosidase . The naphthyridine derivative may exhibit distinct enzyme interactions due to its nitrogen-rich scaffold.

Research Findings and Data Gaps

- Natural vs. Synthetic: Natural compounds from Aquilaria (e.g., sesquiterpenes) are prioritized for metabolic enzyme inhibition, while synthetic naphthyridines are often explored for CNS or anticancer targets.

- Data Limitations: No explicit studies on the naphthyridine compound were found in the provided evidence. Further research is required to characterize its bioactivity, pharmacokinetics, and safety.

Biological Activity

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride (CAS No. 1159823-05-8) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including relevant data tables and case studies.

- Molecular Formula : C11H16ClN2O2

- Molecular Weight : 242.702 g/mol

- CAS Number : 1159823-05-8

- Synonyms : Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride

The biological activity of methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in pathogenic processes.

Inhibition of Mono-ADP-Ribosyltransferase Toxins

Recent research has highlighted the potential of compounds related to naphthyridine derivatives in inhibiting virulence factors produced by pathogenic bacteria. For instance, a study demonstrated that similar compounds could inhibit the activity of mono-ADP-ribosyltransferase toxins, which are critical for bacterial virulence. The IC50 values for these compounds ranged significantly, indicating varying levels of potency against different targets .

Biological Activity Overview

The following table summarizes the biological activities associated with methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride and related compounds:

Case Studies

- Inhibition of Bacterial Toxins

- Antimicrobial Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives with propanoate precursors. For example, propargyl bromide-mediated alkylation in DMF with a base like K₂CO₃ under nitrogen can yield intermediates, followed by esterification and hydrochloride salt formation . Optimization includes solvent choice (e.g., DMF for solubility), temperature control (room temperature to 80°C), and purification via column chromatography or recrystallization. Reaction progress should be monitored by TLC (n-hexane:ethyl acetate, 9:1) .

Q. How can researchers confirm the structural identity and purity of this compound during synthesis?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., m/z 206.12665 for related tetrahydro-naphthyridine derivatives) and ¹H/¹³C NMR to verify substituent positions (e.g., methyl ester protons at δ 3.6–3.8 ppm). Purity can be assessed via HPLC with UV detection (λ = 254 nm) or LC-MS/MS using a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid) .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

- Methodological Answer : Impurity profiling requires LC-MS/MS with reference standards (e.g., EP/Pharmaceutical-grade impurities listed in pharmacopeial databases). For example, methyl ester hydrolysis products or residual solvents can be quantified using validated methods with internal standards like deuterated analogs (e.g., HNE-MA-d3 or CML-d4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data for this compound’s reactivity?

- Methodological Answer : Density-functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP with exact exchange terms) improve accuracy for thermochemical properties like bond dissociation energies . If experimental reaction yields or activation energies deviate, recalibrate computational models using solvent correction (e.g., PCM for polar aprotic solvents) or include dispersion forces .

Q. What strategies are effective for studying the compound’s metabolic stability or bioconjugation potential?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes to identify metabolites via HRMS and MS/MS fragmentation. For bioconjugation, modify the ester group (e.g., hydrolysis to carboxylic acid) for covalent coupling to targeting moieties (e.g., antibodies), as seen in glycine-rich protein modifications . Use solid-phase extraction (SPE) and isotopic labeling (e.g., ¹³C/¹⁵N) to track conjugates .

Q. How can researchers design experiments to investigate the role of the 1,8-naphthyridine core in biological activity?

- Methodological Answer : Synthesize structural analogs (e.g., replacing the naphthyridine with quinoline or pyridine) and compare activity in assays (e.g., enzyme inhibition). Use X-ray crystallography to resolve binding modes or molecular dynamics simulations to analyze ligand-protein interactions. Reference fluorinated derivatives (e.g., 3-chloro-l-tyrosine analogs) to assess steric/electronic effects .

Q. What protocols ensure safe handling and storage of this hydrochloride salt in laboratory settings?

- Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation. Use PPE (gloves, goggles) during synthesis, and follow spill protocols outlined in safety data sheets (SDS) for similar tetrahydro-naphthyridine derivatives (e.g., neutralization with sodium bicarbonate) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer : Replicate procedures under inert atmospheres (N₂/Ar) to exclude oxygen-mediated side reactions. Compare purification methods: recrystallization (e.g., ethanol/water) vs. preparative HPLC. Validate reproducibility via inter-laboratory studies and share raw data (e.g., NMR, HRMS) in open-access repositories .

Q. What steps are critical when validating biomarker detection methods involving this compound’s derivatives?

- Methodological Answer : Use isotopically labeled internal standards (e.g., 8-OHdG-¹⁵N5) to correct for matrix effects in biological samples. Perform spike-and-recovery experiments in urine or plasma to assess accuracy (85–115% recovery) and precision (CV < 15%). Cross-validate with orthogonal techniques like GC-MS or immunoassays .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.